
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is a compound that has gained significant attention in scientific research for its potential use in various fields.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, the compound has been found to inhibit the activity of specific enzymes involved in cancer cell growth. Physiologically, it has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in lab experiments is its potential as an anticancer agent. However, one limitation is that the compound is not well studied in vivo, and its efficacy and safety in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea. These include:
1. Further studies to determine the compound's efficacy and safety in vivo.
2. Investigation of the compound's potential as a plant growth regulator.
3. Synthesis of novel fluorescent materials using this compound as a building block.
4. Development of more potent analogs of this compound for use as anticancer agents.
5. Investigation of the compound's potential as an inhibitor of specific enzymes involved in cancer cell growth.
In conclusion, this compound is a compound that has shown promising results in various fields of scientific research. Its potential as an anticancer agent, building block for fluorescent materials, and plant growth regulator make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action, efficacy, and safety in vivo.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the corresponding benzodioxole benzoxazole Schiff base. The Schiff base is then reacted with urea in the presence of a catalyst to form the final product.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been studied for its potential use in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent and has been found to inhibit the growth of various cancer cell lines. In materials science, it has been used as a building block for the synthesis of novel fluorescent materials. In agriculture, it has been studied for its potential use as a plant growth regulator.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-19-13-7-12(3-5-14(13)24-10)20-17(21)18-8-11-2-4-15-16(6-11)23-9-22-15/h2-7H,8-9H2,1H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWQVDCJZOFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
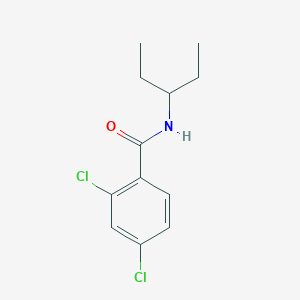

![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
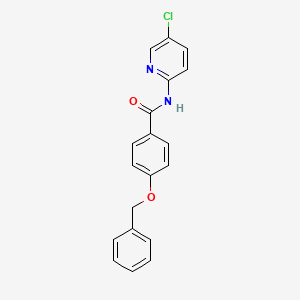
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
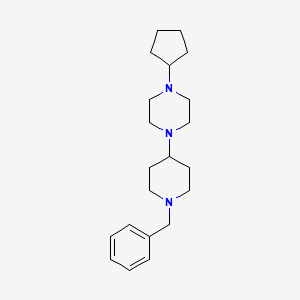
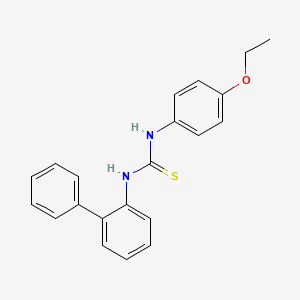
![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)
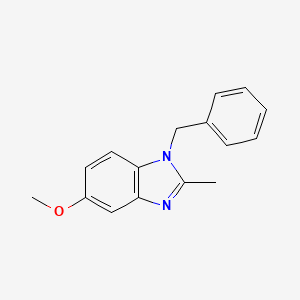
![N-[4-(diisobutylamino)-3-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5757782.png)
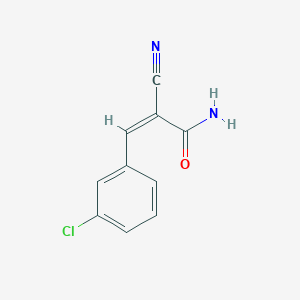

![methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5757816.png)
